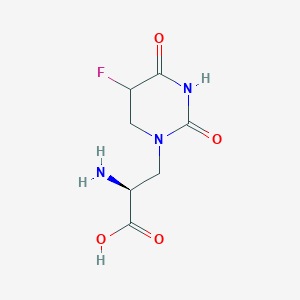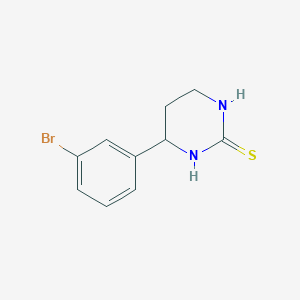
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tetrazolidinylmethyl carbamate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
The synthesis of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and tetrazolidinylmethyl intermediates. One common synthetic route includes the following steps:
Formation of Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced using fluorenylmethyl chloroformate as a reagent.
Formation of Tetrazolidinylmethyl Intermediate: The tetrazolidinylmethyl group can be synthesized through the reaction of appropriate amines with tetrazole derivatives.
Coupling Reaction: The final step involves the coupling of the fluorenylmethyl and tetrazolidinylmethyl intermediates under specific reaction conditions to form the desired carbamate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate has a wide range of scientific research applications, including:
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the tetrazolidinylmethyl carbamate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate can be compared with other similar compounds, such as:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound has a pyridinylmethyl group instead of a tetrazolidinylmethyl group, leading to different chemical properties and reactivity.
9H-fluoren-9-ylmethyl carbamate: This compound lacks the tetrazolidinylmethyl group, making it less versatile in certain chemical reactions.
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: This compound contains a hydroxyethyl group, which imparts different solubility and reactivity characteristics.
Eigenschaften
Molekularformel |
C17H19N5O2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate |
InChI |
InChI=1S/C17H19N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,19-22H,9-10H2,(H,18,23) |
InChI-Schlüssel |
RLMXJHLBFNKMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4NNNN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


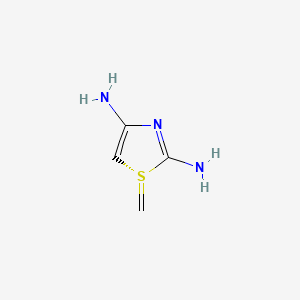

![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
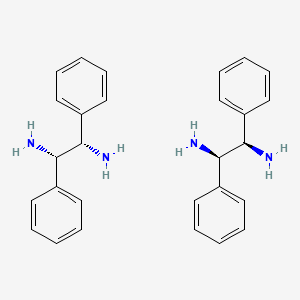
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
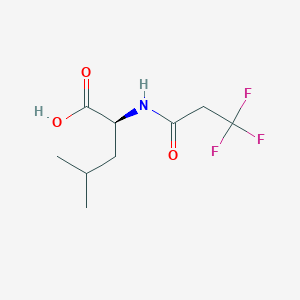
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)


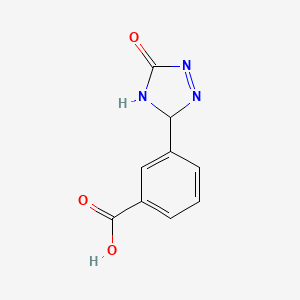
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
